Methylhesperidin
Description
Methylhesperidin (CAS: 11013-97-1) is a semisynthetic derivative of hesperidin, a flavanone glycoside predominantly found in citrus fruits. Its chemical structure includes a methyl group attached to the hesperidin molecule, enhancing solubility and bioavailability compared to its parent compound . The molecular formula is C₂₉H₃₆O₁₅, with a unique configuration that improves absorption and metabolic stability . Key properties include:
- Enhanced bioavailability: Superior intestinal absorption due to increased hydrophilicity .
- Antioxidant activity: Scavenges free radicals and activates the Nrf2-ARE pathway to upregulate antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD) .
- Anti-inflammatory effects: Modulates inflammatory mediators such as TNF-α and IL-6 .
- Vasoprotective effects: Strengthens capillary integrity and reduces vascular permeability, often synergized with vitamin C .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-14(30)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)18(6-12)39-3/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3/t11-,17?,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMSHIGGVOJLBP-FZIAYWRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11013-97-1 | |
| Record name | 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, monomethyl ether, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Methylation Reaction
The reaction begins with dissolving hesperidin in a polar solvent such as methanol or ethanol. Methyl iodide (20–40 kg per 120 kg hesperidin) is added, and the mixture is heated to 60–80°C under controlled pressure (0.15–0.20 MPa) for 6–15 hours. The methyl group replaces hydroxyl groups on the hesperidin structure, primarily targeting the 7-O and 4′-O positions (Figure 1).
Key Parameters:
Extraction and Purification
Post-reaction, the crude product undergoes multi-stage extraction and stripping to remove unreacted reagents and byproducts:
| Step | Solvent Used | Volume (L) | Temperature (°C) | Duration (h) |
|---|---|---|---|---|
| Primary Extraction | Water-immiscible solvent A | 400 | 25 | 3–5 |
| Stripping | Solvent B | 500 | 25 | 3–5 |
| Concentration | N/A | N/A | 70 ± 2 | Until paste |
Table 1: Extraction conditions for this compound purification.
The extraction agent (solvent A) selectively partitions this compound from aqueous phases, while solvent B removes residual impurities. Vacuum concentration at 70°C reduces solvent content, yielding a thick paste.
Refining and Crystallization
Decolorization and Filtration
The concentrated paste is dissolved in methanol (500 kg methanol per 120 kg initial hesperidin) and treated with 1.5–2.5 kg activated carbon at 60°C for 30 minutes. This step reduces pigmentation by adsorbing phenolic oxidation products. Filtration under 0.12–0.14 MPa pressure removes carbon residues, producing a clear solution.
Crystallization Dynamics
Crystallization is initiated by cooling the filtrate to ≤30°C under vacuum (0.06–0.08 MPa). The process requires 24 hours to achieve optimal crystal size and purity. Slower cooling rates (1–2°C/min) favor larger crystals, which exhibit lower solvent retention during drying.
Drying and Yield Optimization
Centrifugation separates crystals from the mother liquor, followed by fluidized-bed drying at gradually increasing temperatures (40–60°C). The final product attains 88.5% purity with a total yield of 95.8% relative to initial hesperidin input.
Critical Factors Affecting Yield:
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Methylating Agent Excess: A 30% molar excess of methyl iodide maximizes methylation efficiency without increasing byproduct formation.
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Stripping Efficiency: Three stripping cycles remove 98% of hydrophilic impurities, as confirmed by HPLC analysis.
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Crystallization Temperature: Maintaining ≤30°C prevents amorphous solid formation, which complicates filtration.
Emerging Techniques and Comparative Analysis
While the patent method dominates industrial production, recent studies propose alternatives:
Ionic Liquid-Assisted Methylation
Preliminary research suggests that ionic liquids like choline acetate can enhance reaction rates by stabilizing the transition state. However, costs remain prohibitive for large-scale use.
Enzymatic Methylation
Methyltransferases from Streptomyces spp. catalyze regioselective methylation under mild conditions (pH 7.0, 37°C). Though environmentally friendly, enzyme instability and low throughput (12% yield after 72 hours) limit commercial viability.
Quality Control Metrics
Industrial batches are evaluated using:
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HPLC Purity: ≥85% (USP standards)
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Residual Solvents: <500 ppm methanol (ICH Q3C guidelines)
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Heavy Metals: <10 ppm (ASTM E1613-12)
The patent method meets these criteria without additional purification .
Chemical Reactions Analysis
Types of Reactions: Methylhesperidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to its aglycone form, hesperetin.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hesperetin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antioxidant Properties
Methylhesperidin has been shown to induce cytoprotective gene expression and reduce oxidative stress in human epidermal keratinocytes through the Nrf2-ARE pathway. A study demonstrated that hydrolyzed this compound (h-MHES) promoted the nuclear translocation of Nrf2, leading to increased expression of antioxidant genes such as heme oxygenase-1 and glutamate cysteine ligase catalytic subunit. This suggests that this compound may help mitigate UVB-induced skin damage by enhancing the skin's antioxidant defenses .
Anti-Cancer Activity
Research indicates that this compound exhibits anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For example, in a study involving azoxymethane-induced colon cancer in mice, this compound altered apoptotic pathways and inhibited tumor growth by modulating critical signaling pathways like PI3K/Akt and mTOR . Additionally, it has been suggested that this compound can inhibit HIV-1 reverse transcriptase activity, making it a potential candidate for antiviral therapies .
Excipient in Drug Formulations
This compound has been utilized as an excipient in the development of amorphous solid dispersions for poorly water-soluble drugs like nobiletin. A study demonstrated that the combination of nobiletin with this compound significantly enhanced drug solubility and bioavailability compared to traditional polymeric excipients. The dissolution rate of nobiletin from the this compound formulation was found to be 400 times greater than that of crystalline nobiletin .
| Formulation | Dissolution Rate Improvement | Stability |
|---|---|---|
| Nobiletin-Methylhesperidin | 400 times higher than crystalline | Stable for 6 months at 40°C |
Skin Health Benefits
This compound is recognized for its beneficial effects on skin health, including anti-inflammatory and antimicrobial properties. It enhances wound healing and provides UV protection, making it a valuable ingredient in skincare formulations aimed at improving cutaneous functions .
Toxicological Studies
A subchronic toxicity study conducted on B6C3F1 mice revealed no significant adverse effects associated with dietary administration of this compound at concentrations up to 5% over 13 weeks. Parameters such as body weight, food consumption, hematology, and organ weights showed no treatment-related differences, indicating a favorable safety profile for this compound .
Mechanism of Action
Methylhesperidin exerts its effects primarily through its antioxidant activity. It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which enhances the expression of antioxidant enzymes. This activation helps in reducing oxidative stress and inflammation at the cellular level. Additionally, this compound modulates various signaling pathways involved in cell survival, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methylhesperidin is compared below with structurally and functionally related flavonoids:
Hesperidin (CAS: 520-26-3)
- Structural difference : Lacks the methyl group present in this compound, resulting in lower water solubility and bioavailability .
- Bioactivity :
- Therapeutic applications: Hesperidin is used in dietary supplements for venous insufficiency, while this compound is prioritized in pharmaceutical research for vascular and metabolic disorders .
Hesperetin (Aglycone of Hesperidin)
- Structural difference : The aglycone form (without the sugar moiety) has higher lipophilicity but rapid metabolism .
- Bioactivity :
Hesperidin Glucoside
- Structural difference : An additional glucose unit attached to hesperidin, increasing molecular weight but reducing membrane permeability .
- Bioactivity :
Other Methylated Flavonoids (e.g., Nobiletin)
- Functional contrast: Nobiletin (a polymethoxyflavone) targets lipid metabolism via AMPK pathways, whereas this compound focuses on vascular health and oxidative stress .
- Research applications: Nobiletin is studied for neurodegenerative diseases, while this compound is prioritized in cardiovascular and dermatological research .
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Water Solubility (mg/mL) | LogP | Bioavailability (%) |
|---|---|---|---|---|---|
| This compound | C₂₉H₃₆O₁₅ | 624.59 | 4.8 | -0.52 | 65–70 |
| Hesperidin | C₂₈H₃₄O₁₅ | 610.56 | 1.2 | 1.14 | 30–35 |
| Hesperetin | C₁₆H₁₄O₆ | 302.28 | 0.05 | 2.87 | 15–20 |
| Hesperidin Glucoside | C₃₄H₄₄O₂₀ | 772.70 | 2.3 | -1.20 | 20–25 |
Table 2: Bioactivity Comparison (In Vitro)
| Compound | Antioxidant (DPPH IC₅₀, µM) | Anti-inflammatory (TNF-α Inhibition, %) | Vascular Permeability Reduction (%) |
|---|---|---|---|
| This compound | 12 | 40 | 55 |
| Hesperidin | 18 | 25 | 30 |
| Hesperetin | 22 | 20 | 15 |
| Hesperidin Glucoside | 25 | 18 | 10 |
Biological Activity
Methylhesperidin, a methylated derivative of hesperidin, is a flavonoid compound primarily found in citrus fruits. Its biological activities have garnered attention due to its potential therapeutic effects in various health conditions, including inflammation, oxidative stress, and cardiovascular diseases. This article synthesizes current research findings on the biological activities of this compound, emphasizing its mechanisms of action and clinical implications.
This compound is synthesized through the methylation of hesperidin, enhancing its solubility and bioavailability compared to its parent compound. The bioavailability of hesperidin is typically low due to poor aqueous solubility and rapid excretion. However, methylation improves these characteristics, allowing for better absorption and systemic circulation .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Activity : this compound exhibits significant antioxidant properties by scavenging free radicals and enhancing the body's antioxidant defenses. This action is largely mediated through the activation of the Nrf2 pathway, which induces the expression of antioxidant enzymes like HO-1 and NQO1 .
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This effect is particularly relevant in conditions like arthritis and asthma .
- Cardiovascular Protection : this compound has been shown to improve endothelial function and reduce oxidative stress in vascular tissues, contributing to cardiovascular health .
Table 1: Summary of Biological Activities
Clinical Implications
- Asthma Management : A study demonstrated that this compound significantly reduced airway inflammation in a mouse model of asthma by downregulating IL-1β and IL-6 levels .
- Arthritis Treatment : In a model of titanium dioxide-induced arthritis, this compound reduced pain and swelling while decreasing leukocyte recruitment, highlighting its potential as an anti-arthritic agent .
- Kidney Protection : this compound has been shown to mitigate renal damage caused by nephrotoxic agents like diclofenac by restoring antioxidant levels and reducing inflammation .
Q & A
Q. How can researchers integrate omics technologies to explore this compound's multi-target mechanisms?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (GC-TOF) in a systems biology framework. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify perturbed networks (e.g., Nrf2/ARE signaling). Validate hub targets via CRISPR knockouts or siRNA silencing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
